An In-depth Technical Guide to the Physicochemical Properties and Bioactivities of (+)-Curdione
An In-depth Technical Guide to the Physicochemical Properties and Bioactivities of (+)-Curdione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sesquiterpenoid (+)-Curdione, a significant bioactive compound isolated from plants of the Curcuma genus. It details its core physicochemical properties, summarizes key biological activities, and provides cited experimental methodologies for researchers interested in its therapeutic potential.
Core Physicochemical Properties
(+)-Curdione is a colorless prismatic crystalline solid at room temperature. Its structural and chemical properties are fundamental to its biological function and behavior in various solvents and physiological environments.
Data Summary Table
The following table summarizes the key quantitative physicochemical properties of (+)-Curdione.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione | [1][2] |
| Synonyms | (+)-Curdione, Germacr-1(10)-ene-5,8-dione | [1][2] |
| CAS Number | 13657-68-6 | [2] |
| Molecular Formula | C₁₅H₂₄O₂ | [2] |
| Molecular Weight | 236.35 g/mol | [2][3] |
| Appearance | Colorless prismatic crystals | - |
| Melting Point | 61 - 62 °C | - |
| Boiling Point | 347.60 °C (estimated at 760.00 mm Hg) | [4] |
| Solubility | Soluble: DMSO (47 mg/mL), Ethanol, DMF, Chloroform, EtherSlightly Soluble: Petroleum etherWater: 61.25 mg/L (estimated at 25 °C) | [4][5] |
| logP (Octanol/Water) | 2.7 - 3.553 (Computed) | [3][6] |
| ¹H-NMR (CDCl₃) | δ (ppm): 5.10 (t, J=7.8 Hz, 1H), 3.20 (dd, J=11.4, 4.2 Hz, 1H), 1.70 (s, 3H), 1.22 (d, J=6.6 Hz, 3H) | [1] |
| ¹³C-NMR (CDCl₃) | δ (ppm): 212.8, 210.5, 135.2, 124.8, 55.4, 48.9, 42.1, 38.6, 30.5, 28.7, 26.4, 21.1, 20.8, 18.9, 16.2 | [1] |
| Mass Spectrometry (ESI) | Molecular Ion [M+H]⁺: m/z 237 | - |
Key Biological Activities & Experimental Protocols
(+)-Curdione demonstrates a range of pharmacological effects, including anti-platelet, anti-inflammatory, and anticancer activities. This section details the mechanisms and provides methodologies for their investigation.
Anti-Platelet and Antithrombotic Activity
Curdione (B1662853) has been shown to inhibit platelet aggregation induced by various agonists, suggesting its potential as an antithrombotic agent.[4] The primary mechanism involves the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8]
This protocol is adapted from light transmission aggregometry (LTA) methods used to assess platelet function.[9][10]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first 10 mL should be discarded to avoid platelet stimulation from venipuncture.[10]
-
Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature (RT) without the brake to obtain PRP.[9][10]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 20 minutes) to serve as a blank.[9]
-
Keep PRP at RT and use within 4 hours.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Place 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to stabilize at 37°C for 5 minutes.
-
Add 50 µL of varying concentrations of Curdione (dissolved in a suitable solvent like DMSO, with a vehicle control) and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a specific agonist. Common agonists and their working concentrations include Thrombin (0.02-0.3 U/mL) or Platelet-Activating Factor (PAF, 0.375 µg/mL).[4][7]
-
Record the change in light transmission for 5-10 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each Curdione concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of Curdione that inhibits 50% of platelet aggregation).
-
Anti-Inflammatory Activity
Curdione exhibits anti-inflammatory properties by inhibiting the production of prostaglandin (B15479496) E2 (PGE₂), a key inflammatory mediator. This is achieved, at least in part, by suppressing the expression of cyclooxygenase-2 (COX-2) mRNA.[11]
-
Cell Culture:
-
Seed murine macrophage RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and culture overnight.[12]
-
-
Treatment:
-
Remove the culture medium.
-
Pre-incubate the cells for 2 hours with fresh medium containing various concentrations of Curdione. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor like indomethacin.[12]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate the plates for 24 hours at 37°C.
-
-
PGE₂ Quantification:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 15 minutes to pellet any cells or debris.[12]
-
Determine the concentration of PGE₂ in the cleared supernatants using a commercial Prostaglandin E2 Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE₂ inhibition for each Curdione concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[14]
-
Anticancer Activity: Induction of Apoptosis
Curdione has been demonstrated to have an anti-proliferative effect on cancer cells, such as human uterine leiomyosarcoma (uLMS), by inducing apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the activation of key executioner caspases.[15]
This protocol details a common flow cytometry method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19][20]
-
Cell Treatment:
-
Seed uLMS cells (e.g., SK-UT-1) in a 6-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Curdione (e.g., 0, 25, 50, 100 µM) for 24 hours.[15]
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA.
-
Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
This method confirms apoptosis by detecting the active, cleaved forms of key caspases.[3][15][21][22]
-
Protein Extraction:
-
Treat cells with Curdione as described above.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-9 and cleaved Caspase-3. Also probe for a loading control like GAPDH or β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film. The intensity of the bands corresponding to the cleaved caspases indicates the level of apoptosis.
-
Enzyme Inhibition: Cytochrome P450 3A4 (CYP3A4)
Curdione has been identified as an inhibitor of CYP3A4, a critical enzyme in drug metabolism. This inhibition is due to a decrease in CYP3A4 protein expression, potentially by accelerating its degradation, rather than affecting its mRNA expression.[9][17]
This protocol is based on methods using the Caco-2 intestinal cell line, a well-established model for studying drug metabolism and transport.[2][9][17]
-
Cell Culture and Induction:
-
Inhibition Assay:
-
Treat the induced Caco-2 monolayers with various concentrations of Curdione (e.g., 20 µM) or a known inhibitor like ketoconazole (B1673606) in the apical (upper) compartment for 72 hours.[17]
-
After the treatment period, remove the medium and add fresh medium containing a known CYP3A4 substrate, such as nifedipine or midazolam (e.g., 10 µM).[2][17]
-
Incubate for a defined period (e.g., 4 hours).
-
-
Sample Analysis:
-
Collect samples from the basolateral (lower) and/or apical compartments.
-
Quantify the formation of the primary metabolite (e.g., oxidized nifedipine or 1'-hydroxymidazolam) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of Curdione.
-
Determine the percentage of CYP3A4 activity inhibition and calculate the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation system for cell-permeable CYP3A4 inhibitory activity using 1α,25-dihydroxy-vitamin D3-induced intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation by curdione from Curcuma wenyujin essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curdione inhibits thrombin-induced platelet aggregation via regulating the AMP-activated protein kinase-vinculin/talin-integrin αIIbβ3 sign pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apjai-journal.org [apjai-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. img.abclonal.com [img.abclonal.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
